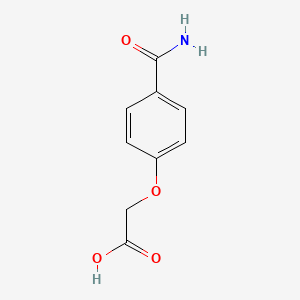

2-(4-carbamoylphenoxy)acetic Acid

説明

Nomenclature, Isomerism, and Chemical Classification within Phenoxyacetic Acids

Nomenclature: The systematic IUPAC name for this compound is 2-(4-carbamoylphenoxy)acetic acid. uni.lu It is also known by other names such as 2-(p-carbamoylphenoxy)acetic acid and is assigned the CAS Number 29936-86-5. bldpharm.com The name clearly indicates its structure: an acetic acid moiety is linked via an ether bond to a phenol (B47542) ring, which in turn has a carbamoyl (B1232498) group (-CONH2) at the para (4-position).

Isomerism: The primary form of isomerism relevant to this compound is structural isomerism, specifically positional isomerism. The positions of the carbamoyl group and the acetic acid ether linkage on the phenyl ring can vary, leading to different isomers. For instance, moving the carbamoyl group to the ortho (2-position) or meta (3-position) would result in (2-carbamoylphenoxy)acetic acid or (3-carbamoylphenoxy)acetic acid, respectively. Each of these isomers would possess distinct chemical and physical properties.

Chemical Classification: this compound belongs to the class of phenoxyacetic acids. wikipedia.org This classification is defined by the presence of a phenyl ring linked to an acetic acid group through an ether linkage. wikipedia.org It is a derivative of the parent compound, phenoxyacetic acid. wikipedia.org The addition of the carbamoyl functional group further categorizes it as a carboxamide.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound uni.lu |

| CAS Number | 29936-86-5 bldpharm.com |

| Molecular Formula | C9H9NO4 uni.lu |

| Molecular Weight | 195.17 g/mol bldpharm.com |

Significance of the Phenoxyacetic Acid Scaffold in Medicinal Chemistry and Related Fields

The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. This scaffold serves as a versatile template for the design and synthesis of new therapeutic agents.

Derivatives of phenoxyacetic acid have demonstrated a wide range of biological activities, including herbicidal and, notably, anti-inflammatory properties. nih.govmdpi.com For instance, 2,4-dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide. mdpi.com In the realm of medicine, certain phenoxyacetic acid derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. mdpi.commdpi.com The development of selective COX-2 inhibitors is a significant area of research as they offer the potential for anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com

The structural features of the phenoxyacetic acid scaffold, including the ether linkage and the aromatic ring, allow for various chemical modifications to modulate the compound's pharmacokinetic and pharmacodynamic properties. The ability to introduce different substituents onto the phenyl ring enables the fine-tuning of a molecule's size, shape, and electronic properties, which can influence its binding affinity to biological targets.

Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound

The current research landscape for this compound itself appears to be in the early stages of exploration. While the broader class of phenoxyacetic acids has been extensively studied, specific and in-depth research focused solely on this particular compound is limited.

Publicly available information primarily consists of its chemical identity and sourcing for research purposes. uni.lubldpharm.com There is a notable lack of published studies detailing its synthesis, comprehensive biological evaluation, or specific therapeutic applications.

Identified Knowledge Gaps:

Synthesis and Characterization: While the synthesis of related phenoxyacetic acid derivatives is well-documented, specific, optimized, and scalable synthetic routes for this compound are not readily available in the public domain. mdpi.com Detailed characterization of its physicochemical properties, such as solubility, pKa, and crystal structure, is also an area requiring further investigation.

Biological Activity Profile: There is a significant gap in the understanding of the biological activity of this compound. Systematic screening against various biological targets, including enzymes like COX-2, is needed to elucidate its potential therapeutic value. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are lacking. Investigating how modifications to the carbamoyl group or the phenoxyacetic acid core of this specific molecule affect its biological activity would provide valuable insights for the design of more potent and selective analogs.

Mechanism of Action: Should any significant biological activity be identified, the underlying mechanism of action would need to be thoroughly investigated.

特性

IUPAC Name |

2-(4-carbamoylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c10-9(13)6-1-3-7(4-2-6)14-5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKPHJNVITWAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393507 | |

| Record name | 2-(4-carbamoylphenoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29936-86-5 | |

| Record name | 2-(4-carbamoylphenoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-carbamoylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2 4 Carbamoylphenoxy Acetic Acid

Synthetic Pathways for the Core 2-(4-Carbamoylphenoxy)acetic Acid Structure

The construction of the this compound core typically involves a two-step process: the formation of the ether linkage followed by the hydrolysis of an ester precursor.

Methods Involving Halogenated Acetic Acid Esters and Corresponding Hydrolysis

The most common and direct method for synthesizing the this compound scaffold is through a Williamson ether synthesis. This reaction involves the alkylation of 4-hydroxybenzamide (B152061) with a haloacetic acid ester, typically ethyl bromoacetate (B1195939) or ethyl chloroacetate, in the presence of a base. The resulting ester, ethyl 2-(4-carbamoylphenoxy)acetate, is then hydrolyzed to the desired carboxylic acid. mdpi.commdpi.com

The general reaction scheme is as follows:

Step 1: Williamson Ether Synthesis 4-Hydroxybenzamide reacts with an ethyl haloacetate (e.g., ethyl bromoacetate) in a suitable solvent such as acetone (B3395972) or dimethylformamide (DMF), with a base like potassium carbonate (K₂CO₃) to facilitate the reaction. mdpi.commdpi.com The base deprotonates the phenolic hydroxyl group of 4-hydroxybenzamide, forming a phenoxide ion which then acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate to form the ether linkage.

Step 2: Hydrolysis The resulting ethyl 2-(4-carbamoylphenoxy)acetate is then subjected to hydrolysis to yield this compound. This can be achieved through either acidic or basic hydrolysis. columbia.edulibretexts.org Basic hydrolysis, for instance with sodium hydroxide (B78521), followed by acidification, is a common method to afford the final product. google.com

A similar synthetic strategy has been reported for the synthesis of related phenoxyacetic acid derivatives, such as 2-(4-carboxymethylphenoxy)acetic acid, where 4-hydroxyphenylacetic acid is reacted with chloroacetic acid in the presence of sodium hydroxide. nih.gov

Exploration of Reaction Conditions and Yield Optimization

The efficiency of the synthesis of this compound is dependent on several factors, including the choice of reagents, solvent, temperature, and reaction time.

For the Williamson ether synthesis step, the use of a polar aprotic solvent like DMF or acetone is common. mdpi.commdpi.com The choice of base is also critical, with potassium carbonate being a frequently used inorganic base that is effective in promoting the reaction. mdpi.commdpi.com Reaction times can vary, with some procedures reporting stirring for several hours (e.g., 12 hours) to ensure completion of the reaction. mdpi.com

The hydrolysis of the ester intermediate can be performed under either acidic or basic conditions. Basic hydrolysis with sodium hydroxide followed by neutralization with a strong acid like hydrochloric acid is a robust method for obtaining the carboxylic acid. columbia.edulibretexts.orggoogle.com The conditions for hydrolysis, such as the concentration of the base and the reaction temperature, can be optimized to maximize the yield and purity of the final product. For example, in the synthesis of related compounds, hydrolysis is often carried out at room temperature or with gentle heating. google.com

| Step | Reagents and Conditions | Product | Reference |

| Ether Synthesis | 4-Hydroxybenzamide, Ethyl Bromoacetate, K₂CO₃, DMF, 12h | Ethyl 2-(4-carbamoylphenoxy)acetate | mdpi.com |

| Hydrolysis | Ethyl 2-(4-carbamoylphenoxy)acetate, NaOH(aq), then HCl(aq) | This compound | google.com |

Design and Synthesis of Analogues and Derivatives of the this compound Scaffold

The this compound scaffold provides multiple sites for chemical modification, allowing for the generation of diverse libraries of analogues with potentially enhanced or novel properties.

Modifications and Substitutions at the Carbamoyl (B1232498) Moiety

The carbamoyl group (-CONH₂) offers opportunities for derivatization, primarily through N-substitution. While direct N-alkylation or N-arylation of the primary amide can be challenging, alternative strategies can be employed.

One approach involves the synthesis of related derivatives from a hydrazide precursor. For instance, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide has been used as a key intermediate to synthesize a variety of Schiff's bases and other heterocyclic derivatives. nih.gov This suggests that converting the carboxylic acid of this compound to a hydrazide could open up similar avenues for derivatization at a position analogous to the carbamoyl nitrogen.

Another strategy involves the synthesis of N-substituted amides from the corresponding carboxylic acid. For example, N-substituted propanoic acid derivatives have been synthesized, which could be an analogous reaction for the acetic acid moiety of the title compound. nih.gov

Derivatization Strategies on the Phenoxy Ring System

The phenoxy ring is another key site for modification. The introduction of substituents on the aromatic ring can significantly influence the molecule's properties. Standard electrophilic aromatic substitution reactions, such as halogenation and nitration, can be employed, although the directing effects of the existing substituents (the ether linkage and the carbamoyl group) must be considered.

A patent for a related phenoxypropionic acid describes a method for halogenating the aromatic ring, indicating that similar strategies could be applied to the this compound scaffold. google.com

| Reaction | Reagents and Conditions | Potential Product | Reference |

| Halogenation | 2-Phenoxypropionic acid, Halogenating agent, Catalyst | 2-(4-Halogenated phenoxy)propionic acid | google.com |

Alterations of the Acetic Acid Side Chain (e.g., Propanoic Acid Derivatives)

Modification of the acetic acid side chain provides another avenue for creating analogues. A common alteration is the extension of the alkyl chain to a propanoic acid derivative.

The synthesis of 2-(4-hydroxyphenoxy)propanoic acid has been reported, which serves as a direct analogue with an extended side chain. google.com The synthesis typically involves the reaction of hydroquinone (B1673460) with an ester of 2-bromopropionic acid, followed by hydrolysis. This demonstrates the feasibility of introducing a methyl group at the alpha-position of the carboxylic acid side chain.

| Starting Material | Reagents and Conditions | Product | Reference |

| Hydroquinone | Ethyl 2-bromopropionate, Base, then Hydrolysis | 2-(4-Hydroxyphenoxy)propanoic acid | google.com |

Characterization of Novel Synthetic Intermediates and Final Products

The structural elucidation of the synthetic intermediates and the final product, this compound, along with its derivatives, relies on a combination of spectroscopic techniques. These include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. These include a broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a sharp C=O stretch for the carboxylic acid around 1700-1730 cm⁻¹. The amide group will show N-H stretching vibrations around 3100-3500 cm⁻¹ and a C=O stretch (Amide I band) at approximately 1630-1690 cm⁻¹.

In the ¹H NMR spectrum, the protons of the phenoxyacetic acid moiety will have distinct chemical shifts. The methylene (B1212753) (-O-CH₂-) protons are expected to appear as a singlet at around 4.7 ppm. The aromatic protons will present as a set of doublets in the aromatic region (approximately 6.9-7.9 ppm) characteristic of a 1,4-disubstituted benzene (B151609) ring. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (typically >10 ppm), and the amide protons will also appear as broad singlets.

The ¹³C NMR spectrum will show a signal for the carboxylic acid carbonyl carbon around 170-180 ppm and the amide carbonyl carbon at a slightly upfield position. The methylene carbon will resonate at approximately 65-70 ppm, and the aromatic carbons will appear in the 110-160 ppm range.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. For this compound, the predicted monoisotopic mass is 195.05316 Da. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| IR (cm⁻¹) | 3300-2500 (O-H, carboxylic acid), 3500-3100 (N-H, amide), 1730-1700 (C=O, carboxylic acid), 1690-1630 (C=O, amide) |

| ¹H NMR (δ, ppm) | ~10-13 (s, 1H, COOH), ~7.9 (d, 2H, Ar-H), ~7.5 (br s, 2H, CONH₂), ~6.9 (d, 2H, Ar-H), ~4.7 (s, 2H, OCH₂) |

| ¹³C NMR (δ, ppm) | ~175 (COOH), ~168 (CONH₂), ~160 (C-O), ~132 (C-CONH₂), ~130 (Ar-CH), ~115 (Ar-CH), ~67 (OCH₂) |

| MS (m/z) | [M+H]⁺: 196.0604, [M+Na]⁺: 218.0424, [M-H]⁻: 194.0459 uni.lu |

The characterization of derivatized products would show predictable changes in the spectra. For example, in an ethyl ester derivative, the ¹H NMR spectrum would show a quartet around 4.2 ppm and a triplet around 1.2 ppm, corresponding to the ethyl group, and the broad carboxylic acid proton signal would disappear. In an amide derivative, new signals corresponding to the protons of the added amine moiety would be observed.

Biological Activity Screening and Pharmacological Evaluation for 2 4 Carbamoylphenoxy Acetic Acid and Its Derivatives

Investigations into Solubilizing Properties

Extensive searches of scientific literature and chemical databases did not yield specific studies on the solubilizing properties of 2-(4-carbamoylphenoxy)acetic acid. Consequently, information regarding its mechanism of action as a solubilizer and a comparative analysis with its isomeric counterparts is not available in the public domain.

Mechanism of Action as a Solubilizer

Information not available.

Comparative Analysis with Isomeric Solubilizers

Information not available.

Exploration of Anti-inflammatory Potential

The anti-inflammatory capacity of phenoxyacetic acid derivatives, the parent structure of this compound, has been a significant area of investigation. Research has focused on their ability to modulate key inflammatory pathways and their potential to alleviate pain.

In Vitro Assays for Inflammatory Pathway Modulation

Recent studies have explored the potential of phenoxyacetic acid derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade that leads to the production of prostaglandins. medchemexpress.com A 2024 study on novel phenoxyacetic acid derivatives demonstrated significant COX-2 inhibition. Several synthesized compounds exhibited potent pharmacological potential with IC₅₀ values in the nanomolar range. medchemexpress.com

For instance, in vitro assays revealed that certain derivatives were highly effective at inhibiting the COX-2 enzyme, a crucial target for anti-inflammatory drugs. The inhibitory concentrations for some of the most active compounds are detailed in the table below.

| Compound | COX-2 IC₅₀ (µM) |

| Derivative 5d | 0.08 |

| Derivative 5e | 0.07 |

| Derivative 5f | 0.06 |

| Derivative 7b | 0.09 |

| Derivative 10c | 0.09 |

| Derivative 10d | 0.08 |

| Derivative 10e | 0.07 |

| Derivative 10f | 0.06 |

Data sourced from a 2024 study on novel phenoxy acetic acid derivatives as selective COX-2 inhibitors. medchemexpress.com

Furthermore, in vivo studies on selected compounds from this research showed a significant reduction in paw thickness in animal models of inflammation, with compounds 5f and 7b demonstrating 63.35% and 46.51% inhibition, respectively. medchemexpress.com These compounds also led to a notable decrease in the levels of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE-2). medchemexpress.com

Studies on Analgesic Effects

The analgesic potential of carboxylic acid derivatives, including those related to this compound, has been evaluated in various preclinical models. A common method to assess pain relief is the acetic acid-induced writhing test in mice, where a reduction in the number of abdominal constrictions indicates an analgesic effect.

In a study investigating new carboxylic acid analogues, compounds designated as FM10 and FM12 showed promising results in this assay. Their analgesic activity was dose-dependent and, at higher doses, comparable to the standard drug, acetylsalicylic acid. uni.lu

| Compound | Dose (mg/kg) | Writhing Inhibition (%) |

| FM10 | 25 | Not specified |

| 50 | Not specified | |

| 75 | Significant | |

| FM12 | 25 | Not specified |

| 50 | Not specified | |

| 75 | Significant |

Data adapted from a study on the analgesic and anti-inflammatory potential of new carboxylic acid analogues. uni.lu

These findings suggest that derivatives of this compound could possess significant pain-relieving properties, likely linked to their anti-inflammatory actions. uni.lu

Assessment of Antimicrobial Activity

The antimicrobial properties of phenoxyacetic acid derivatives have also been a focus of scientific inquiry. Researchers have synthesized and evaluated various derivatives for their efficacy against a range of bacterial and fungal pathogens.

A study on 1,3,4-thiadiazole (B1197879) derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid revealed significant in vitro antimicrobial activity. chemicalbook.com The inhibitory effects of these compounds were tested against several microbial strains, and the percentage of inhibition was recorded.

| Compound | Bacterial Strain | Inhibition (%) |

| 6e | S. enterica | 93.2 |

| V. cholera | 89.5 | |

| 6h | Fungal Strain | 87.8 |

| 6k | P. aeruginosa | 87.1 |

| 6o | E. coli V517 | 96.5 |

| 6p | P. aeruginosa | 90.2 |

Data from a study on the synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. chemicalbook.com

The results indicated that specific structural modifications to the phenoxyacetic acid backbone could lead to potent antimicrobial agents. chemicalbook.com Another study on carbazole (B46965) derivatives also highlighted the potential of such compounds, with minimum inhibitory concentration (MIC) values against Staphylococcus strains being 32 µg/mL for several tested compounds. nih.gov

The collective findings from these studies underscore the potential of this compound and its derivatives as a scaffold for the development of new anti-inflammatory, analgesic, and antimicrobial agents. Further research is warranted to fully elucidate their therapeutic capabilities.

Spectrum of Activity Against Pathogenic Microorganisms

While specific antimicrobial studies on this compound are not extensively documented in publicly available literature, the broader class of phenoxyacetic acid derivatives has demonstrated notable activity against a variety of pathogenic microorganisms. Research into these related compounds provides a foundational understanding of the potential antimicrobial spectrum that could be associated with the this compound scaffold.

Derivatives of phenoxyacetic acid have been reported to exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, certain 4-phenylazo-phenoxyacetic acids have shown antimicrobial activity against Staphylococcus aureus and Streptococcus pyogenes, which are Gram-positive bacteria responsible for numerous infections. nih.gov The same group of compounds also displayed activity against the Gram-negative bacteria Pseudomonas aeruginosa, Proteus vulgaris, and Escherichia coli. nih.gov Furthermore, some studies have indicated that the azo chromophore, a feature of some tested phenoxyacetic acid derivatives, is active against the yeast species Candida albicans. nih.gov

In other studies, para-bromophenoxyacetic acid was found to inhibit the growth of a range of microorganisms, including Bacillus subtilis, Enterobacter spp., E. coli, Klebsiella pneumoniae, and the fungi Candida albicans and Trichoderma spp. patentdocs.org The presence of the bromine atom was suggested to enhance its antimicrobial efficacy. patentdocs.org Phenolic acids, a related class of compounds, are known to exert their antimicrobial effects by damaging the bacterial cell membrane, leading to the leakage of cytoplasmic contents. acs.org

A series of synthesized 2-{4-[1-carbamoyl-5-(substituted phenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid derivatives, which share the core phenoxyacetic acid moiety with a carbamoyl (B1232498) group, were evaluated for their antimycobacterial activity. One of the most potent compounds in this series demonstrated significant activity against Mycobacterium tuberculosis H37Rv and an isoniazid-resistant strain, with a minimum inhibitory concentration (MIC) of 0.06 µg/mL. google.com

Table 1: Antimicrobial Spectrum of Representative Phenoxyacetic Acid Derivatives

| Compound Class/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi/Yeast | Mycobacteria |

| 4-Phenylazo-phenoxyacetic acids | Staphylococcus aureus, Streptococcus pyogenes nih.gov | Pseudomonas aeruginosa, Proteus vulgaris, Escherichia coli nih.gov | Candida albicans nih.gov | Not Reported |

| Para-bromophenoxyacetic acid | Bacillus subtilis patentdocs.org | Enterobacter spp., Escherichia coli, Klebsiella pneumoniae patentdocs.org | Candida albicans, Trichoderma spp. patentdocs.org | Not Reported |

| 2-{4-[1-carbamoyl-5-(substituted phenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid derivatives | Not Reported | Not Reported | Not Reported | Mycobacterium tuberculosis H37Rv, INH-resistant M. tuberculosis google.com |

Emerging Therapeutic Applications and Research Avenues

Beyond their antimicrobial potential, the chemical structure of this compound and its derivatives makes them attractive candidates for a range of advanced therapeutic applications. The presence of a carboxylic acid, an ether linkage, an aromatic ring, and an amide group provides multiple points for chemical modification and conjugation, opening up avenues in drug delivery, ligand design, and the development of complex bioconjugates.

Potential as a Carrier Molecule in Drug Delivery Systems

The structure of this compound, with its terminal carboxylic acid, presents a prime opportunity for its use as a carrier molecule in prodrug design. A prodrug is an inactive or less active form of a drug that is metabolized into the active form in the body. This approach is often used to improve the pharmacokinetic properties of a drug, such as its solubility, stability, or ability to be selectively delivered to a target tissue. nih.gov

The carboxylic acid group of this compound can be chemically linked to a parent drug molecule containing a suitable functional group, such as a hydroxyl or an amine, to form an ester or amide bond, respectively. This conjugation would mask the active drug, potentially altering its properties to enhance delivery. Once the prodrug reaches its target, these ester or amide linkages could be cleaved by enzymes present in the body, such as esterases or amidases, to release the active therapeutic agent. This strategy of using a carrier molecule to create a prodrug is a well-established method for improving drug delivery. nih.gov The phenoxyacetic acid scaffold could therefore serve as a biocompatible and cleavable promoiety for a variety of drugs.

Utility as a Ligand in the Design of Novel Therapeutic Agents

The phenoxyacetic acid scaffold has proven to be a valuable pharmacophore in the design of ligands that can bind to and modulate the activity of specific biological targets. The aromatic ring and the acetic acid side chain can be functionalized to achieve high-affinity and selective interactions with proteins.

A notable example is the identification of a phenoxyacetic acid derivative as a potent agonist for the free fatty acid receptor 1 (FFA1). nih.govnih.gov FFA1 is a G-protein coupled receptor expressed in pancreatic β-cells and is a promising target for the treatment of type 2 diabetes. nih.govnih.gov The identified compound demonstrated significant glucose-lowering effects in animal models of diabetes, highlighting the potential of this chemical class in metabolic diseases. nih.govnih.gov

In another line of research, phenoxyacetic acid derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. mdpi.com By incorporating specific structural motifs, researchers have developed compounds with high potency and selectivity for COX-2 over the related COX-1 enzyme, which could lead to anti-inflammatory drugs with fewer gastrointestinal side effects. mdpi.com More recently, a study reported the discovery of 2-(3-(3-carbamoylpiperidin-1-yl)phenoxy)acetic acid derivatives as novel small-molecule inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction, a key target in Wnt signaling-driven cancers. mdpi.com The lead compound from this study was able to disrupt this interaction and inhibit the growth of cancer cells with aberrant Wnt signaling. mdpi.com

Role in Antibody-Drug Conjugate (ADC) Development

Antibody-drug conjugates (ADCs) are a class of highly targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic drug via a chemical linker. nih.gov The design of the linker is critical to the success of an ADC, as it must be stable in circulation but allow for the release of the drug at the tumor site. nih.gov

The chemical structure of this compound suggests its potential as a component within an ADC linker. The carboxylic acid and the aromatic ring offer handles for conjugation to both the antibody and the cytotoxic payload. While direct use of this specific molecule in published ADC constructs is not prominent, related structures have been explored. For instance, a novel silyl (B83357) ether-based acid-cleavable linker was developed that incorporates a p-hydroxybenzyl alcohol (PHB) moiety to efficiently conjugate the potent anti-cancer drug monomethyl auristatin E (MMAE). nih.gov The phenoxy group in PHB is structurally analogous to the phenoxy moiety in this compound. This silyl ether linker demonstrated improved stability in plasma compared to traditional acid-cleavable linkers, while still allowing for efficient drug release under acidic conditions characteristic of the tumor microenvironment. nih.gov This example illustrates how phenoxy-containing structures can be integrated into advanced linker technologies for ADCs, suggesting a potential future research direction for derivatives of this compound.

Mechanistic Elucidation and Molecular Interactions of 2 4 Carbamoylphenoxy Acetic Acid

Hypothesized Molecular Mechanisms Governing Biological Actions

There is currently a lack of published research proposing specific molecular mechanisms for the biological actions of 2-(4-carbamoylphenoxy)acetic acid. Scientific investigation into how this compound may exert physiological or pharmacological effects at a molecular level has not been reported.

Identification and Validation of Specific Biological Targets

To date, specific biological targets for this compound have not been identified or validated in peer-reviewed studies. Research to screen for and confirm the molecular entities with which this compound may interact is not available in the public domain.

Analysis of Ligand-Receptor Binding Dynamics

Consequently, without identified biological targets, there is no available data on the ligand-receptor binding dynamics of this compound. Studies detailing its binding affinity, kinetics, and the nature of the chemical interactions with a biological receptor are absent from the scientific literature.

Cellular Pathway Perturbations and Downstream Effects

Information regarding the perturbation of cellular pathways and any subsequent downstream effects resulting from exposure to this compound is not available. The impact of this compound on intracellular signaling cascades, gene expression, or other cellular processes has not been a subject of published research.

Structure Activity Relationship Sar and Computational Chemistry of 2 4 Carbamoylphenoxy Acetic Acid

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are a fundamental component of modern drug design and development. These computational techniques aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For 2-(4-carbamoylphenoxy)acetic acid, a QSAR analysis would be instrumental in predicting its potential biological effects and in guiding the synthesis of more potent and selective analogs.

Correlation of Molecular Descriptors with Biological Responses

A QSAR model for this compound would begin with the calculation of a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties. The next step would involve correlating these descriptors with a measured biological response, such as inhibitory concentration (IC50) or binding affinity, using statistical methods like multiple linear regression or machine learning algorithms.

Key Molecular Descriptors for this compound:

Topological Descriptors: These describe the connectivity of atoms in the molecule and include indices like the Kier & Hall molecular connectivity indices and the Wiener index.

Electronic Descriptors: These pertain to the electronic properties of the molecule. For this compound, descriptors such as the dipole moment, partial charges on the atoms of the carboxylic acid and carbamoyl (B1232498) groups, and the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would be crucial. These can indicate the molecule's reactivity and ability to participate in electrostatic interactions.

Steric Descriptors: These relate to the three-dimensional shape and size of the molecule. Molar refractivity and van der Waals volume would be important for understanding how the molecule fits into a potential binding site.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a key descriptor for hydrophobicity, influencing the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

The resulting QSAR equation would highlight which of these descriptors are most influential in determining the biological activity, thereby providing a quantitative basis for the structure-activity relationship.

Illustrative QSAR Data Table for this compound Analogs:

| Compound | Biological Activity (log(1/IC50)) | logP | Molar Refractivity | Dipole Moment (Debye) |

| This compound | Hypothetical Value | Calculated Value | Calculated Value | Calculated Value |

| Analog 1 | Hypothetical Value | Calculated Value | Calculated Value | Calculated Value |

| Analog 2 | Hypothetical Value | Calculated Value | Calculated Value | Calculated Value |

| Analog 3 | Hypothetical Value | Calculated Value | Calculated Value | Calculated Value |

Molecular Modeling and Conformational Analysis

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Molecular modeling techniques are employed to explore the possible shapes the molecule can adopt and to identify the low-energy, biologically relevant conformations.

Conformational analysis of this compound would focus on the rotational freedom around the ether linkage and the bond connecting the acetic acid moiety to the oxygen atom. By systematically rotating these bonds and calculating the potential energy of each resulting conformation, a potential energy surface can be generated. This analysis helps in identifying the most stable conformations that are likely to bind to a biological target.

Advanced Computational Chemistry Approaches

To gain a deeper understanding of the electronic structure and interaction of this compound at a molecular level, more sophisticated computational methods are employed.

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, provide a detailed picture of the electronic distribution and reactivity of a molecule. For this compound, these calculations can be used to:

Determine Optimized Geometry: Find the most stable three-dimensional arrangement of the atoms.

Calculate Electronic Properties: Obtain values for atomic charges, dipole moment, and molecular orbital energies (HOMO and LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity.

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the regions of positive and negative electrostatic potential on the molecule's surface, highlighting areas that are likely to engage in electrostatic interactions with a receptor. For this compound, the carboxylic acid and carbamoyl groups would be expected to show significant negative potential.

Illustrative Quantum Chemical Data for this compound:

| Parameter | Calculated Value (DFT/B3LYP) |

| Energy of HOMO | Hypothetical Value (eV) |

| Energy of LUMO | Hypothetical Value (eV) |

| HOMO-LUMO Gap | Hypothetical Value (eV) |

| Dipole Moment | Hypothetical Value (Debye) |

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial for understanding the binding mode of this compound and for identifying the key amino acid residues involved in the interaction.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to evaluate the strength of the interaction for various poses. The results can reveal:

Binding Affinity: A predicted binding energy that indicates the stability of the ligand-protein complex.

Binding Mode: The specific orientation of the ligand within the binding pocket.

Key Interactions: Identification of hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein. For instance, the carboxylic acid group could act as a hydrogen bond donor and acceptor, while the phenyl ring could engage in hydrophobic interactions.

Pharmacophore Modeling and Virtual Screening for Lead Identification

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. For this compound, a pharmacophore model could be generated based on its structure and potential interactions.

Potential Pharmacophoric Features of this compound:

Hydrogen Bond Acceptor (from the carbonyl oxygens of the carboxylic acid and carbamoyl groups)

Hydrogen Bond Donor (from the hydroxyl group of the carboxylic acid and the amine of the carbamoyl group)

Aromatic Ring (the phenyl group)

Hydrophobic Feature

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. This allows for the rapid identification of other molecules that possess the same essential features and are therefore likely to exhibit similar biological activity, serving as potential new lead compounds for drug discovery.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component in the early phases of drug discovery. In silico methods, which utilize computational models to predict these characteristics, offer a rapid and cost-effective means of assessing the pharmacokinetic profile of a molecule before advancing to more resource-intensive experimental studies. For this compound, several key ADME parameters have been predicted using established computational tools. These predictions provide valuable insights into how the compound is likely to behave within a biological system.

The physicochemical properties of a compound are fundamental to its ADME profile. These characteristics, including molecular weight, lipophilicity (log P), water solubility, and polar surface area, govern its ability to be absorbed, distributed throughout the body, and subsequently metabolized and excreted. Predictive models suggest that this compound possesses a balanced profile of these properties, indicating a potential for good oral bioavailability.

Absorption

Gastrointestinal absorption is a key determinant of the oral bioavailability of a drug candidate. In silico models predict that this compound has a high probability of being absorbed from the gastrointestinal tract. This prediction is based on a combination of its physicochemical properties, which fall within the ranges typically associated with good passive absorption.

The Caco-2 cell permeability model is a widely used in vitro method to predict in vivo intestinal absorption. Computational models that simulate this system suggest that this compound is likely to be a non-substrate of the P-glycoprotein (P-gp), an efflux transporter that can limit the absorption of many drugs.

Distribution

Following absorption, a compound is distributed throughout the body via the circulatory system. Key parameters influencing distribution include the volume of distribution (VDss) and the ability to cross the blood-brain barrier (BBB). For this compound, in silico models predict a relatively low volume of distribution, suggesting that the compound is not extensively distributed into tissues and may primarily reside in the systemic circulation. Furthermore, predictions indicate that the compound is unlikely to penetrate the blood-brain barrier, which is a desirable characteristic for peripherally acting drugs to avoid potential central nervous system side effects.

Metabolism

The metabolism of a drug is primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver. In silico predictions for this compound suggest that it is not a significant inhibitor of the major CYP isoforms, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. This is a favorable characteristic, as inhibition of these enzymes can lead to drug-drug interactions. The models also predict that the compound is not a substrate for these enzymes, indicating that it may have a lower potential for metabolic clearance via these pathways.

Excretion

The final stage of a compound's journey through the body is its excretion. The primary routes of excretion are through the kidneys (renal) and the liver (biliary). In silico predictions of the total clearance of this compound suggest a moderate rate of elimination from the body. The compound is not predicted to be a substrate for the renal organic cation transporter 2 (OCT2), which can influence the renal clearance of certain drugs.

The following tables summarize the in silico predicted ADME properties for this compound.

Table 1: Predicted Physicochemical Properties and Absorption of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 195.17 g/mol | Within the range for good oral bioavailability |

| LogP (Lipophilicity) | 0.89 | Balanced lipophilicity, favorable for absorption |

| Water Solubility | High | Good solubility, aiding absorption |

| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp |

Table 2: Predicted Distribution, Metabolism, and Excretion of this compound

| Property | Predicted Value/Classification | Interpretation |

| Volume of Distribution (VDss) | Low | Primarily confined to the bloodstream |

| Blood-Brain Barrier (BBB) Permeability | No | Unlikely to cause central nervous system effects |

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions |

| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions |

| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions |

| Total Clearance | Moderate | Moderate rate of elimination from the body |

| Renal OCT2 Substrate | No | Unlikely to be a substrate for this transporter |

Analytical Methodologies for Research and Quantification of 2 4 Carbamoylphenoxy Acetic Acid

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for probing the molecular structure of 2-(4-carbamoylphenoxy)acetic acid, providing detailed information about its atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map out the carbon-hydrogen framework.

¹H-NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons present in the molecule. These include the protons of the aromatic ring, the methylene (B1212753) (-CH2-) group, and the amide (-CONH2) and carboxylic acid (-COOH) groups. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The methylene protons, being adjacent to an oxygen atom, would also be shifted downfield. The acidic proton of the carboxylic acid group is often broad and can have a wide chemical shift range.

¹³C-NMR: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. Key signals would include those for the carbonyl carbons of the amide and carboxylic acid groups (typically in the range of 170-185 ppm), the aromatic carbons (around 110-160 ppm), and the methylene carbon of the acetic acid side chain. hmdb.calibretexts.org

Table 1: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (Carboxylic Acid) | 170 - 185 |

| Carbonyl (Amide) | 170 - 185 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-C(O)N | 130 - 140 |

| Aromatic C-H | 115 - 130 |

| Methylene (-CH2-) | 60 - 70 |

Note: These are general predicted ranges and actual values can vary based on the solvent and experimental conditions.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides insights into the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band for the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. spectroscopyonline.com The C=O stretching vibrations for the carboxylic acid and amide groups would appear as strong absorptions around 1700-1730 cm⁻¹ and 1650-1680 cm⁻¹, respectively. spectroscopyonline.com Additionally, C-O stretching vibrations and aromatic C-H and C=C bending vibrations would be observed in the fingerprint region. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, Raman spectra can be useful for identifying the aromatic ring vibrations and the symmetric stretching of the C-O bonds. rsc.orgrsc.orgresearchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch, broad | 2500 - 3300 |

| Carboxylic Acid C=O | Stretch | 1700 - 1730 |

| Amide N-H | Stretch | 3100 - 3500 |

| Amide C=O | Stretch (Amide I) | 1650 - 1680 |

| Amide N-H | Bend (Amide II) | 1550 - 1640 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ether C-O | Stretch | 1000 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C9H9NO4, giving it a monoisotopic mass of approximately 195.053 g/mol . uni.luuni.lu In a mass spectrum, a peak corresponding to the molecular ion ([M]+) or a protonated molecule ([M+H]+) would be observed, confirming the molecular weight. uni.lu Fragmentation patterns can reveal the loss of specific groups, such as the carboxylic acid group or the carbamoyl (B1232498) group, aiding in structural confirmation.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from impurities and for quantifying its concentration, particularly in complex mixtures like biological samples.

High-Performance Liquid Chromatography (HPLC) for Detection in Biological Matrices

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound in biological fluids such as plasma or urine. A reversed-phase HPLC method, typically using a C18 column, is often employed. jchr.org The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). jchr.org Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the molecule absorbs UV light. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate quantification. nih.gov

Table 3: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and organic solvent |

| Detector | UV-Vis Detector (wavelength set to an absorbance maximum) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 10 - 50 µL |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, this technique can provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, in the crystal lattice. uq.edu.au Obtaining single crystals of sufficient quality is a prerequisite for this analysis. The resulting crystal structure would reveal the planarity of the aromatic ring and the conformation of the acetic acid and carbamoyl side chains. uq.edu.aunih.gov This detailed structural information is invaluable for understanding the compound's physical properties and its interactions with other molecules.

Future Research Directions and Translational Perspectives for 2 4 Carbamoylphenoxy Acetic Acid

Addressing Unexplored Biological Activities and Therapeutic Niches

The chemical scaffold of 2-(4-carbamoylphenoxy)acetic acid presents a foundation for exploring a multitude of biological activities that have yet to be systematically investigated. The known pharmacological profiles of related phenoxyacetic acid derivatives provide a logical starting point for these explorations. For instance, numerous derivatives have been synthesized and evaluated for their anti-inflammatory, antimicrobial, and anticancer properties.

Future research should endeavor to screen this compound against a diverse panel of biological targets to uncover novel therapeutic niches. Based on the activities of analogous compounds, promising areas of investigation include:

Anti-inflammatory Effects: Given that some phenoxyacetic acid derivatives have shown selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation, it is plausible that this compound could possess similar properties. mdpi.comnih.gov

Anticancer Potential: The structural similarities to compounds that modulate key oncogenic pathways warrant investigation into the anticancer effects of this compound.

Antimicrobial Activity: Phenoxy acetamide derivatives have been reported to exhibit activity against various microbial strains, suggesting a potential therapeutic niche for this compound in infectious diseases. nih.gov

Neurological Disorders: The ability of small molecules to cross the blood-brain barrier and modulate neurological targets opens up possibilities for exploring the effects of this compound on neuroinflammatory and neurodegenerative diseases.

A systematic screening approach will be crucial in identifying the most promising therapeutic areas for this compound, thereby guiding further preclinical development.

Development of Potent and Selective Derivatives for Specific Disease Targets

The core structure of this compound is amenable to chemical modification, allowing for the rational design and synthesis of derivatives with enhanced potency and selectivity for specific disease targets. This approach has been successfully employed for other phenoxyacetic acid-based compounds. For example, the development of highly selective COX-2 inhibitors has demonstrated that modifications to the phenoxyacetic acid scaffold can significantly improve the therapeutic index by minimizing off-target effects. mdpi.comnih.govrsc.orgnih.govmdpi.comaalto.fi

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound molecule, including alterations to the carbamoyl (B1232498) and acetic acid moieties, will be essential to delineate the structural requirements for specific biological activities.

Target-Based Drug Design: Utilizing computational modeling and structural biology, derivatives can be designed to interact with the active sites of specific enzymes or receptors implicated in disease.

Pharmacokinetic Optimization: Modifications can also be aimed at improving the absorption, distribution, metabolism, and excretion (ADME) properties of the parent compound, thereby enhancing its drug-like characteristics.

The successful development of potent and selective derivatives will be a critical step in translating the therapeutic potential of the this compound scaffold into viable clinical candidates.

Integration of High-Throughput Screening and Multi-Omics Data in Future Research

To accelerate the discovery of novel biological activities and the development of targeted derivatives, the integration of modern drug discovery technologies is paramount.

High-Throughput Screening (HTS) will enable the rapid evaluation of this compound and a library of its derivatives against a vast number of biological targets. nih.govnih.govmdpi.comenamine.netresearchgate.net This unbiased approach can uncover unexpected therapeutic opportunities and provide a wealth of data for establishing structure-activity relationships. HTS assays can be designed to measure various cellular and biochemical events, including enzyme inhibition, receptor binding, and changes in gene expression.

Multi-omics approaches , which encompass genomics, transcriptomics, proteomics, and metabolomics, will provide a comprehensive understanding of the cellular and systemic effects of this compound and its derivatives. nih.govmdpi.comnih.govfrontiersin.orgmdpi.com By analyzing the global changes in genes, proteins, and metabolites in response to compound treatment, researchers can:

Identify the primary molecular targets.

Elucidate the mechanism of action.

Discover potential biomarkers for efficacy and toxicity.

Uncover novel therapeutic applications.

The integration of HTS and multi-omics data will provide a powerful, data-driven approach to guide the future research and development of this compound-based therapeutics.

Translational Pathway from Preclinical Findings to Potential Clinical Applications

The ultimate goal of this research is to translate promising preclinical findings into tangible clinical applications. The translational pathway for a novel compound like this compound or its derivatives involves a series of well-defined stages:

Lead Optimization: Promising "hit" compounds identified through screening are chemically modified to improve their potency, selectivity, and pharmacokinetic properties, resulting in a "lead" compound.

In-depth Preclinical Evaluation: The lead compound undergoes extensive testing in cellular and animal models of the target disease to establish proof-of-concept and assess its safety profile. nih.govfrontiersin.org This includes detailed pharmacology, toxicology, and ADME studies.

Investigational New Drug (IND) Application: A comprehensive data package is submitted to regulatory authorities, such as the U.S. Food and Drug Administration (FDA), to request permission to initiate human clinical trials.

Clinical Trials: The compound is evaluated in human subjects in three sequential phases to assess its safety, determine the optimal dose, and demonstrate its efficacy in treating the target disease.

The development of selective COX-2 inhibitors serves as a relevant example of a successful translational pathway for compounds with a similar chemical heritage. mdpi.comnih.gov Should this compound or its derivatives demonstrate significant therapeutic potential in preclinical studies, a similar, rigorous development path will be necessary to bring these potential new medicines to patients.

Q & A

Q. How can researchers optimize the synthesis of 2-(4-carbamoylphenoxy)acetic acid to improve yield and purity?

Methodological Answer:

- Stepwise functionalization : Begin with regioselective bromination or carbamoylation of the phenyl ring, as demonstrated in analogous compounds like 2-(3-bromo-4-methoxyphenyl)acetic acid synthesis .

- Reaction monitoring : Use TLC or HPLC to track intermediate formation. Adjust stoichiometry (e.g., molar ratios of bromine/carbamoylating agents) to minimize by-products .

- Purification : Employ recrystallization or column chromatography with polar/non-polar solvent gradients (e.g., ethyl acetate/hexane) to isolate the target compound. For example, achieved 99.8% purity for a structurally similar compound via stepwise filtration and evaporation .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Spectroscopy : Use -NMR to verify the carbamoyl (-CONH) and phenoxy-acetic acid moieties. Compare chemical shifts with structurally related compounds (e.g., 2-(4-hydroxyphenyl)acetic acid: δ ~6.8 ppm for aromatic protons, δ ~3.6 ppm for acetic acid CH) .

- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF. For example, derivatives like 2-(4-chlorophenoxy)acetic acid show [M+H] peaks at m/z 186.59 .

- X-ray crystallography : Resolve hydrogen-bonding motifs (e.g., centrosymmetric dimers via O–H···O interactions), as observed in 2-(3-bromo-4-methoxyphenyl)acetic acid .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during characterization of this compound?

Methodological Answer:

- Cross-validate techniques : Pair NMR with FT-IR to confirm functional groups (e.g., carbamoyl C=O stretch at ~1680 cm).

- Dynamic proton exchange : For ambiguous -NMR signals (e.g., NH protons), perform variable-temperature NMR to suppress exchange broadening .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data, as applied in studies on 2-(4-hydroxyphenyl)acetamide .

Q. What strategies minimize side reactions during carbamoylation of the phenoxyacetic acid scaffold?

Methodological Answer:

- Protecting groups : Temporarily protect the acetic acid moiety (e.g., as a methyl ester) to prevent unwanted acylation or decarboxylation during carbamoylation .

- Controlled reaction conditions : Use mild bases (e.g., KCO) and low temperatures to avoid over-substitution. For example, achieved 75% yield in a similar reaction by maintaining 50°C for 24 hours .

- By-product analysis : Employ GC-MS or LC-MS to identify impurities (e.g., di-substituted products) and adjust reagent stoichiometry accordingly .

Q. How do electronic effects of substituents (e.g., carbamoyl vs. methoxy) influence the reactivity of phenoxyacetic acid derivatives?

Methodological Answer:

- Hammett analysis : Correlate substituent σ values with reaction rates. For instance, electron-withdrawing groups (e.g., -CONH) reduce nucleophilicity at the phenoxy oxygen, slowing alkylation .

- Crystallographic evidence : Compare bond angles (e.g., C–C–C angles in substituted phenyl rings) to infer electronic effects. In 2-(3-bromo-4-methoxyphenyl)acetic acid, Br (electron-withdrawing) increases the C–C–C angle to 121.5°, while OMe (electron-donating) reduces it to 118.2° .

Safety and Handling

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic acid, bromine) .

- First-aid measures : For skin contact, wash immediately with soap/water. For inhalation, move to fresh air and seek medical attention .

- Waste disposal : Neutralize acidic by-products with sodium bicarbonate before disposal .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in the synthesis of this compound?

Methodological Answer:

- Standardize reaction parameters : Fix variables like solvent purity (e.g., anhydrous acetonitrile), stirring speed, and drying time for intermediates .

- QC checkpoints : Validate intermediates via melting point, -NMR, and HPLC at each step. For example, used purity checks (95% for intermediates) to ensure consistency .

- Collaborative validation : Reproduce the protocol in independent labs to identify hidden variables (e.g., humidity effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。